molecular formula C11H14ClN3O2 B3087998 {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1179374-96-9

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No.: B3087998
CAS No.: 1179374-96-9
M. Wt: 255.70
InChI Key: VDJOWIOAVCZFTE-UHFFFAOYSA-N
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Description

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters.

Mode of Action

Based on its structural similarity to 4-methoxyphenethylamine , it may interact with its targets (such as monoamine oxidases) and inhibit their activity, leading to changes in neurotransmitter metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole can then be reacted with an appropriate amine to introduce the ethylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11;/h2-5H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJOWIOAVCZFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 2
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 4
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 5
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Reactant of Route 6
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

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